
2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid is an organic compound that features a pyrrole ring substituted with a hydroxymethyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid typically involves the reaction of pyrrole with formaldehyde and glycine under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethylpyrrole, which subsequently reacts with glycine to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to catalyze the reaction and maintain the acidic environment necessary for the formation of the intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(2-carboxy-1H-pyrrol-1-yl)acetic acid.
Reduction: Formation of 2-(2-(hydroxymethyl)-1H-pyrrol-1-yl)ethanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the pyrrole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)pyrrole: Lacks the acetic acid moiety but shares the hydroxymethyl-substituted pyrrole structure.
Pyrrole-2-carboxylic acid: Contains a carboxylic acid group directly attached to the pyrrole ring.
2-(2-(Methoxymethyl)-1H-pyrrol-1-yl)acetic acid: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
2-(2-(Hydroxymethyl)-1H-pyrrol-1-yl)acetic acid is unique due to the presence of both a hydroxymethyl group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
200557-24-0 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-[2-(hydroxymethyl)pyrrol-1-yl]acetic acid |
InChI |
InChI=1S/C7H9NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h1-3,9H,4-5H2,(H,10,11) |
Clave InChI |
APBCNTGXZLQLKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=C1)CO)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


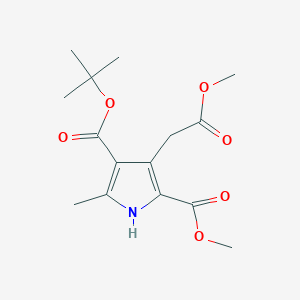
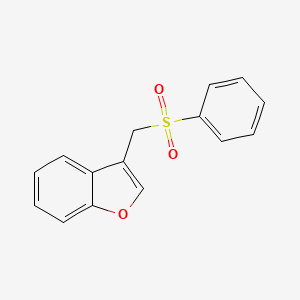
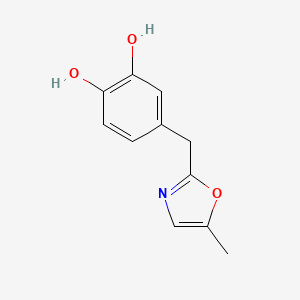
![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)

![N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B12885884.png)
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
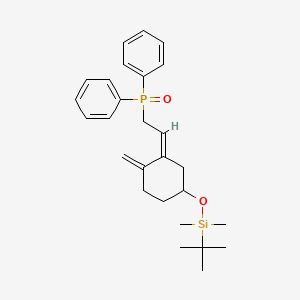
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)
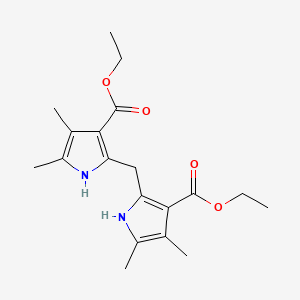
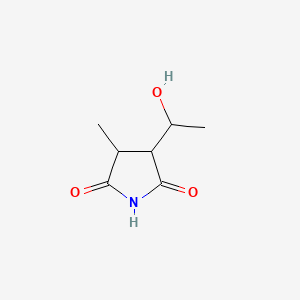


![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
